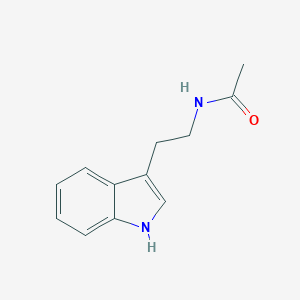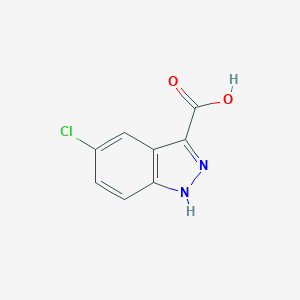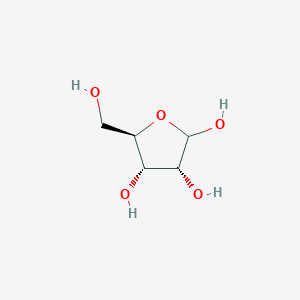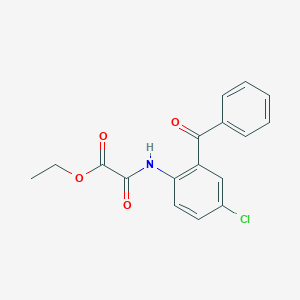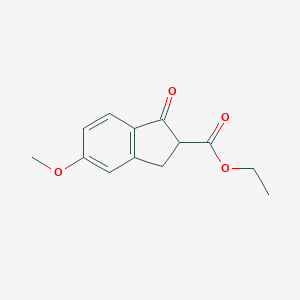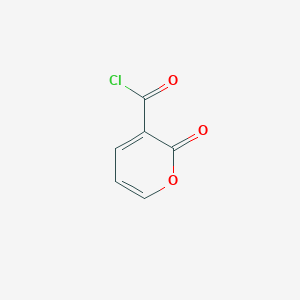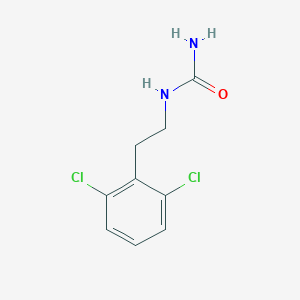
2,6-Dichlorophenethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichlorophenethylurea (DCPU) is a chemical compound that has been widely used in scientific research due to its unique properties. DCPU is a small molecule that is synthesized through a simple and efficient process, making it a popular choice for laboratory experiments.
Aplicaciones Científicas De Investigación
2,6-Dichlorophenethylurea has been used in a variety of scientific research applications, including as a tool to study the mechanism of action of certain enzymes and as a potential therapeutic agent for various diseases. 2,6-Dichlorophenethylurea has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of neurotransmitters in the brain. This inhibition can lead to an increase in the concentration of neurotransmitters, which can have therapeutic effects in the treatment of Alzheimer's disease and other neurological disorders.
Mecanismo De Acción
2,6-Dichlorophenethylurea inhibits the activity of enzymes by binding to their active site and preventing the substrate from binding. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of 2,6-Dichlorophenethylurea used. 2,6-Dichlorophenethylurea has been shown to be a competitive inhibitor of acetylcholinesterase, meaning that it competes with the substrate for binding to the enzyme's active site.
Biochemical and Physiological Effects:
2,6-Dichlorophenethylurea has been shown to have a variety of biochemical and physiological effects, including an increase in the concentration of neurotransmitters in the brain, a decrease in the activity of certain enzymes, and a decrease in the production of reactive oxygen species. 2,6-Dichlorophenethylurea has also been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic effects in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,6-Dichlorophenethylurea in lab experiments is its simple and efficient synthesis method. 2,6-Dichlorophenethylurea is also a small molecule, which makes it easy to manipulate and study. However, one limitation of using 2,6-Dichlorophenethylurea is its specificity for certain enzymes, which may limit its use in certain experiments. Additionally, 2,6-Dichlorophenethylurea has been shown to have cytotoxic effects at high concentrations, which may limit its use in cell-based assays.
Direcciones Futuras
There are many potential future directions for research on 2,6-Dichlorophenethylurea, including the development of new 2,6-Dichlorophenethylurea derivatives with improved specificity and potency, the use of 2,6-Dichlorophenethylurea as a therapeutic agent for neurodegenerative diseases, and the study of 2,6-Dichlorophenethylurea's effects on other enzymes and biochemical pathways. Additionally, 2,6-Dichlorophenethylurea may have potential uses in the development of new drugs for the treatment of cancer and other diseases.
Métodos De Síntesis
2,6-Dichlorophenethylurea is synthesized through a simple and efficient process using 2,6-dichlorophenol and ethyl carbamate. The reaction takes place in the presence of a catalyst and produces 2,6-Dichlorophenethylurea as a white crystalline solid. The purity of the compound can be improved through recrystallization.
Propiedades
Número CAS |
17291-86-0 |
|---|---|
Nombre del producto |
2,6-Dichlorophenethylurea |
Fórmula molecular |
C9H10Cl2N2O |
Peso molecular |
233.09 g/mol |
Nombre IUPAC |
2-(2,6-dichlorophenyl)ethylurea |
InChI |
InChI=1S/C9H10Cl2N2O/c10-7-2-1-3-8(11)6(7)4-5-13-9(12)14/h1-3H,4-5H2,(H3,12,13,14) |
Clave InChI |
WHCIYAMCNYHKDJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)CCNC(=O)N)Cl |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)CCNC(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




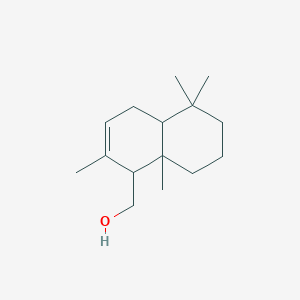
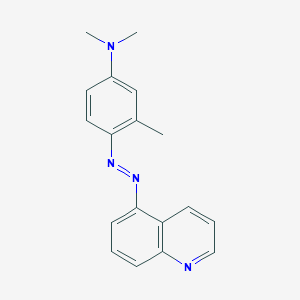

![[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate](/img/structure/B93939.png)
